1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione
Overview
Description
1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione is a modified RNA nucleotide where the ribose moiety is altered with an additional bridge connecting the 2’ oxygen and the 4’ carbon. This modification locks the ribose in the 3’-endo conformation, which is commonly found in A-form duplexes. This structural change provides increased stability against enzymatic degradation and enhances the specificity and affinity in base-pairing .
Preparation Methods
The synthesis of locked nucleic acid 1 involves several steps. The linear strategy uses uridine or any readily available RNA nucleoside as the starting material. The convergent strategy requires the synthesis of a sugar intermediate, typically derived from D-glucose, which is then reacted with nucleobases using a modified Vorbrügen procedure for stereoselective coupling . These synthetic routes have been optimized for high yield and efficiency, and the resulting locked nucleic acid 1 oligomers are commercially available .
Chemical Reactions Analysis
1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including hybridization with complementary DNA or RNA strands. It forms highly stable duplexes due to its locked conformation, which increases the melting temperature of the hybridized strands . Common reagents used in these reactions include DNA and RNA polymerases, which can incorporate locked nucleic acid 1 into DNA and RNA sequences . The major products formed from these reactions are highly stable oligonucleotide duplexes .
Scientific Research Applications
1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione has numerous applications in scientific research. It is used in antisense therapy, where it binds to target RNA sequences to inhibit gene expression . It is also employed in the detection of single nucleotide polymorphisms and gene mutations due to its high specificity and affinity . Additionally, locked nucleic acid 1 is used in the development of nucleic acid aptamers, which are functional nucleic acids that bind to specific targets . Its applications extend to real-time polymerase chain reaction, fluorescence in situ hybridization, and microarray analysis .
Mechanism of Action
The mechanism of action of locked nucleic acid 1 involves its ability to form highly stable duplexes with complementary DNA or RNA strands. This stability is due to the locked conformation of the ribose moiety, which enhances the binding affinity and specificity . 1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione can inhibit gene expression by binding to target RNA sequences and preventing their translation . It can also form triplex structures with double-stranded DNA, affecting gene expression .
Comparison with Similar Compounds
1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione is unique due to its locked ribose conformation, which provides enhanced stability and specificity compared to other nucleic acid analogs. Similar compounds include bridged nucleic acids, peptide nucleic acids, and borane nucleic acids . These compounds also have modifications that enhance their stability and binding affinity, but locked nucleic acid 1 is distinguished by its specific ribose modification .
Properties
IUPAC Name |
1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O8/c1-20-17-34(30(37)33-28(20)36)29-26-27(35)31(42-29,18-40-26)19-41-32(21-7-5-4-6-8-21,22-9-13-24(38-2)14-10-22)23-11-15-25(39-3)16-12-23/h4-17,26-27,29,35H,18-19H2,1-3H3,(H,33,36,37)/t26-,27+,29-,31-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHODMQLNIWFSL-LBWLPYLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101105911 | |
Record name | 1-[2,5-Anhydro-4-C-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-α-L-lyxofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101105911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-71-2 | |
Record name | 1-[2,5-Anhydro-4-C-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-α-L-lyxofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206055-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2,5-Anhydro-4-C-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-α-L-lyxofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101105911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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